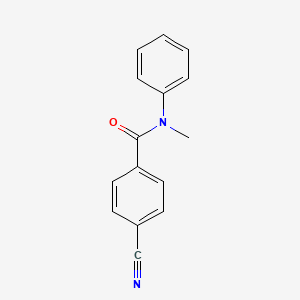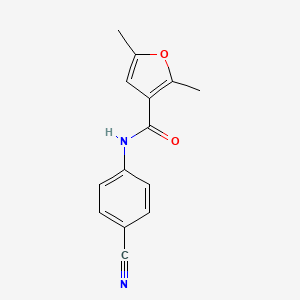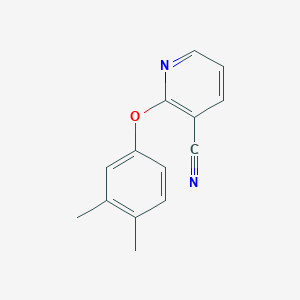
N-Phenyl-N-methyl-4-cyanobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N-methyl-4-cyanobenzamide, also known as 4CMA, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in research. 4CMA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. In
Mecanismo De Acción
The mechanism of action of N-Phenyl-N-methyl-4-cyanobenzamide is not well understood. However, studies have suggested that it may act as a DNA intercalator, binding to the DNA molecule and disrupting its function. This may explain its potential as a therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Phenyl-N-methyl-4-cyanobenzamide are not well documented. However, studies have shown that it may have cytotoxic effects on cancer cells, potentially through its DNA intercalation activity. It has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Phenyl-N-methyl-4-cyanobenzamide in lab experiments is its high purity and stability, which makes it a reliable reagent for organic synthesis. Additionally, its fluorescent properties make it a useful probe for the detection of metal ions. However, one limitation of using N-Phenyl-N-methyl-4-cyanobenzamide is its potential toxicity, which must be carefully considered when handling the compound.
Direcciones Futuras
There are several future directions for the study of N-Phenyl-N-methyl-4-cyanobenzamide. One potential area of research is its use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies on its mechanism of action and biochemical and physiological effects may provide insight into its potential applications. Finally, the development of new synthesis methods for N-Phenyl-N-methyl-4-cyanobenzamide may improve its accessibility and increase its use in scientific research.
Conclusion:
In conclusion, N-Phenyl-N-methyl-4-cyanobenzamide is a versatile compound that has a wide range of applications in scientific research. Its synthesis method is well established, and its purity and stability make it a reliable reagent for organic synthesis. Its potential as a therapeutic agent for the treatment of cancer and other diseases is an exciting area of research, and further studies on its mechanism of action and biochemical and physiological effects may provide valuable insights.
Métodos De Síntesis
The synthesis of N-Phenyl-N-methyl-4-cyanobenzamide involves the reaction of N-phenyl-N-methylformamide with cyanogen bromide in the presence of a base such as triethylamine. The reaction yields N-phenyl-N-methyl-4-cyanobenzamide, which can be purified through recrystallization. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
N-Phenyl-N-methyl-4-cyanobenzamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, specifically in the synthesis of amides and nitriles. Additionally, N-Phenyl-N-methyl-4-cyanobenzamide has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
4-cyano-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-17(14-5-3-2-4-6-14)15(18)13-9-7-12(11-16)8-10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVLWRUSPOAKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)




![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)



![4-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]benzonitrile](/img/structure/B7469228.png)


![4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)
![2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B7469256.png)